molecular formula C11H8N2O4 B3242016 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic Acid CAS No. 149769-79-9

5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B3242016
CAS No.: 149769-79-9
M. Wt: 232.19 g/mol
InChI Key: VHIHLSJNHWBXJF-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid (CAS 149769-79-9) is a nitrophenyl-substituted pyrrole derivative that serves as a versatile chemical building block in medicinal chemistry and antibacterial research . The compound features a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules through amidation and other coupling reactions . Researchers value this scaffold for its potential in exploring structure-activity relationships (SAR), particularly in the development of novel heterocyclic compounds . The pyrrole core is a privileged structure in drug discovery, found in numerous natural products and bioactive molecules, and is known for its ability to interact with various biological targets . While specific biological data for this exact compound is limited in the public domain, its structure aligns with compounds investigated for their potential as Keap1-Nrf2 protein-protein interaction inhibitors, a significant pathway in oxidative stress response . Furthermore, structurally similar pyrrole-carboxylic acid derivatives are actively studied for their antibacterial properties against resistant pathogens . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)10-6-5-9(12-10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIHLSJNHWBXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249100
Record name 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149769-79-9
Record name 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149769-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Historical Evolution of Pyrrole (B145914) Ring Construction Relevant to the Compound

The fundamental methods for constructing the pyrrole ring were established in the late 19th century. These classical annulation reactions, while foundational, often face limitations in terms of scope and regioselectivity, which spurred the development of more controlled synthetic approaches.

The earliest and most direct methods for pyrrole synthesis involve the condensation of acyclic precursors. These named reactions remain cornerstones of heterocyclic chemistry.

Paal-Knorr Synthesis : Reported independently by Carl Paal and Ludwig Knorr in 1884, this method is one of the most straightforward routes to pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While highly effective for symmetrically substituted diketones, the use of unsymmetrical precursors can lead to mixtures of regioisomers, a significant challenge for targeted synthesis. mit.edu

Knorr Pyrrole Synthesis : Also developed by Ludwig Knorr in 1884, this reaction provides a versatile route to substituted pyrroles. wikipedia.org The classical approach involves the condensation of an α-amino-ketone with a β-ketoester or another ketone with an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com A significant challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ, often by the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.orgyoutube.com This method allows for the construction of highly functionalized pyrrole rings that might be difficult to access otherwise.

Hantzsch Pyrrole Synthesis : Named after Arthur Rudolf Hantzsch, this synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgthieme-connect.com The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration afford the substituted pyrrole. wikipedia.org The Hantzsch synthesis is a powerful tool for creating polysubstituted pyrroles and has been adapted for various applications, including solid-phase and flow chemistry. wikipedia.orgthieme-connect.com

These classical methods, while historically significant, often require harsh reaction conditions, such as high temperatures and strong acids, which can limit their applicability to substrates with sensitive functional groups. alfa-chemistry.comresearchgate.net

The limitations of classical methods prompted the development of more refined synthetic strategies aimed at controlling the placement of substituents (regioselectivity) and preserving sensitive functional groups (chemoselectivity). The synthesis of a dissymmetrically substituted molecule like 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid necessitates such control.

Modern synthetic chemistry has introduced a variety of techniques to overcome these challenges:

Directed Metalation : The use of directing groups allows for the specific functionalization of the pyrrole ring at positions that are not classically favored for electrophilic substitution.

Transition-Metal Catalysis : Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable for the regioselective formation of C-C bonds. nih.gov This allows for the introduction of aryl groups, like the 4-nitrophenyl moiety, onto a pre-formed and selectively halogenated or borylated pyrrole ring. mdpi.com

Cascade Reactions : These processes, where multiple bond-forming events occur in a single operation, offer high atom and step economy. For instance, cascade reactions initiated by the reduction of a nitroarene can lead directly to N-aryl pyrroles via an in situ Paal-Knorr condensation. nih.govrsc.org

This evolution has shifted the paradigm from brute-force condensation to elegant, catalyst-controlled constructions, enabling the efficient and precise synthesis of complex pyrrole derivatives.

Contemporary Synthetic Routes to this compound

Modern approaches to synthesizing the target compound prioritize efficiency, selectivity, and functional group compatibility, often employing advanced catalytic systems and multi-step, one-pot strategies.

A highly effective contemporary strategy for preparing 5-aryl-1H-pyrrole-2-carboxylates involves a two-step sequence: regioselective C-H borylation followed by a Suzuki cross-coupling reaction. mdpi.com This method avoids the need for protecting and deprotecting the pyrrole nitrogen.

The key intermediate for this synthesis is an ester of 5-boronyl-1H-pyrrole-2-carboxylic acid, such as methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate . This intermediate is synthesized via the iridium-catalyzed C-H borylation of commercially available methyl 1H-pyrrole-2-carboxylate. mdpi.com The other crucial precursor is the coupling partner, a suitably substituted aryl halide, which in this case would be 1-bromo-4-nitrobenzene (B128438) .

Another advanced strategy involves a cascade synthesis starting from nitroarenes. nih.govrsc.org In this approach, the precursor is 4-nitroaniline (B120555) , which is generated in situ from the reduction of a dinitrobenzene or directly from the hydrogenation of 4-nitroaniline itself. This aniline (B41778) derivative is then condensed with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to form the pyrrole ring in a one-pot operation. nih.gov

The success of these contemporary routes hinges on carefully optimized reaction conditions and specialized catalytic systems.

For the Suzuki coupling approach, palladium catalysts are paramount. The reaction between the borylated pyrrole intermediate and 1-bromo-4-nitrobenzene can be effectively catalyzed by systems like Pd(OAc)₂/SPhos or Pd(PPh₃)₄, with a suitable base to facilitate the transmetalation step. mdpi.com

Cascade syntheses starting from nitroarenes utilize bifunctional catalysts capable of both reducing the nitro group and facilitating the subsequent condensation. Heterogeneous cobalt or iron catalysts have proven effective, allowing the use of green reductants like molecular hydrogen (H₂) or formic acid. nih.govrsc.org These reactions are often performed under mild conditions, showcasing excellent chemoselectivity by reducing the nitro group while leaving other functionalities, including the carbonyls of the diketone, intact. rsc.org

Synthetic RouteCatalyst SystemKey ReactantsReductant/BaseSolventTemperatureYieldReference
Suzuki Coupling Pd(OAc)₂ / SPhosBorylated pyrrole, 1-bromo-4-nitrobenzeneK₃PO₄Toluene/H₂O100 °CGood to Excellent mdpi.com
Cascade Synthesis Co/NGr-C@SiO₂-L4-Nitroaniline, 2,5-HexanedioneH₂ (50 bar)Dioxane130 °CHigh nih.gov
Cascade Synthesis Fe-Tetraphos4-Nitroaniline, 2,5-HexanedioneFormic AcidEthanol40 °CHigh rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, represent a highly efficient synthetic strategy. rsc.orgorientjchem.org The cascade syntheses described above, which combine nitro reduction and Paal-Knorr condensation, are excellent examples of multi-step, one-pot processes that embody the principles of MCRs. nih.govrsc.org

A hypothetical MCR for the direct synthesis of a 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate derivative could involve the reaction of a 4-nitrophenyl-containing amine, an α-halo- or α-amino-ketone, and a β-ketoester, combining elements of the Knorr and Hantzsch syntheses under modern, optimized conditions. bohrium.comresearchgate.net For instance, a four-component coupling of an aldehyde (like 4-nitrobenzaldehyde), an amine, a nitroalkane, and a 1,3-dicarbonyl compound can yield highly substituted pyrroles. orientjchem.org These strategies offer significant advantages in terms of step economy and the rapid generation of molecular complexity from simple precursors. rsc.org

Isolation, Purification, and Yield Optimization Protocols

The effective isolation and purification of this compound are crucial for obtaining a high-purity product. A common procedure, analogous to the isolation of similar aryl-substituted heterocyclic carboxylic acids like 5-(4-nitrophenyl)furan-2-carboxylic acid, involves several key steps. mdpi.com Following the completion of the synthesis reaction, the reaction mixture is typically subjected to an aqueous workup. This often involves dilution with water and extraction with an organic solvent such as ethyl acetate (B1210297) to separate the desired product from inorganic salts and other water-soluble impurities. mdpi.com

To isolate the carboxylic acid, the organic extract is often washed with a basic solution, such as sodium bicarbonate or sodium hydroxide, to convert the carboxylic acid into its water-soluble carboxylate salt. This allows for the separation of the product from non-acidic organic impurities, which remain in the organic layer. The aqueous layer containing the sodium salt of this compound is then acidified, typically with a dilute mineral acid like hydrochloric acid, to a pH of around 3-4. mdpi.com This protonates the carboxylate, causing the less water-soluble carboxylic acid to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water to remove any remaining salts, and dried. For further purification, recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel can be employed. mdpi.com

Yield optimization is a critical aspect of synthetic chemistry, aiming to maximize the formation of the desired product while minimizing waste. For the synthesis of this compound, several strategies can be employed, largely dependent on the chosen synthetic route (e.g., Paal-Knorr or Hantzsch synthesis). Key parameters that can be optimized include:

Catalyst Selection and Loading: The choice of acid or metal catalyst and its concentration can significantly impact reaction rates and yields. taylorandfrancis.com

Reaction Temperature and Time: Careful control of temperature and reaction duration is essential to ensure complete conversion of starting materials while minimizing the formation of degradation products.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can shift the reaction equilibrium towards product formation.

Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

Modern techniques such as microwave irradiation and ultrasound assistance are also powerful tools for yield optimization, often leading to shorter reaction times and higher product yields. researchgate.netniscpr.res.incem.com

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles in the synthesis of this compound is aimed at reducing the environmental impact of the chemical process. This involves the use of safer solvents, minimizing energy consumption, and designing reactions with high atom economy.

Application of Solvent-Free Conditions and Green Solvents

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. Solvent-free, or neat, reactions are a highly effective approach to achieve this. psu.edu For the synthesis of pyrrole derivatives, solvent-free conditions have been successfully applied, often in conjunction with microwave irradiation. niscpr.res.inresearchgate.netjchr.org These reactions can be conducted by grinding the reactants together, sometimes with a solid support or catalyst, which provides a surface for the reaction to occur. psu.edu

When a solvent is necessary, the use of "green" solvents is encouraged. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Ultrasound-assisted synthesis of pyrrole derivatives has been successfully carried out in water. growingscience.comnih.gov Other green solvents include ethanol, which can be derived from renewable resources, and ionic liquids, which are non-volatile and can often be recycled.

Microwave and Ultrasound-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netniscpr.res.incem.com Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid temperature increases and often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netniscpr.res.in The Paal-Knorr synthesis of pyrroles, a likely route to this compound, has been shown to be highly efficient under microwave irradiation. semanticscholar.orgresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. growingscience.comnih.govnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and improve yields. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole derivatives, often in aqueous media, further enhancing the green credentials of the process. growingscience.comnih.gov

Development of Sustainable Catalytic Systems (e.g., heterogeneous, bio-sourced)

The development of sustainable catalytic systems is a cornerstone of green chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. semanticscholar.orgresearchgate.netresearchgate.net For pyrrole synthesis, a variety of heterogeneous catalysts have been explored, including:

Clays and Zeolites: These aluminosilicate (B74896) minerals can act as solid acid catalysts, promoting condensation reactions in pyrrole synthesis. taylorandfrancis.com

Supported Catalysts: Active catalytic species, such as metal nanoparticles or acids, can be immobilized on solid supports like silica or alumina. taylorandfrancis.com For instance, sulfonic acid-functionalized magnetic nanoparticles have been used as a recyclable catalyst for the Paal-Knorr synthesis. taylorandfrancis.com

Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts can lead to enhanced catalytic activity. Copper-containing magnetic nanoparticles have been shown to be effective and recyclable catalysts for the synthesis of polysubstituted pyrroles. semanticscholar.org

Bio-sourced catalysts , such as enzymes, offer a highly sustainable approach to chemical synthesis. mdpi.com While the direct enzymatic synthesis of this compound may not be established, the use of enzymes in the synthesis of related pyrrole compounds demonstrates the potential of this approach. For example, enzymes have been used to catalyze the formation of pyrrole-2-carboxylic acid from bio-based feedstocks. mdpi.com The use of biocatalysts can lead to high selectivity and mild reaction conditions, further contributing to the greenness of the synthetic process.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govresearchgate.net A high atom economy indicates that less waste is generated. The Paal-Knorr and Hantzsch syntheses are two common methods for preparing pyrroles.

Strategies for Derivatization and Further Functionalization

The chemical structure of this compound offers multiple sites for derivatization and further functionalization, allowing for the synthesis of a diverse range of new compounds with potentially interesting biological or material properties.

The carboxylic acid group is a versatile handle for a variety of chemical transformations:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). mdpi.com

Amide Coupling: Reaction with amines in the presence of a coupling agent (e.g., EDC, HOBt) can yield a wide array of amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Decarboxylative Cross-Coupling: In more advanced synthetic strategies, the carboxylic acid can be used as a coupling partner in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The pyrrole ring itself is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution . These reactions typically occur at the positions with the highest electron density, which are generally the C3 and C4 positions, as the C2 and C5 positions are already substituted. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the pyrrole ring.

Nitration: Further nitration of the pyrrole ring, although this would add a second nitro group to an already deactivated ring system.

Friedel-Crafts Acylation: Introduction of an acyl group onto the ring.

The nitro group on the phenyl ring can also be a site for functionalization. It can be reduced to an amino group , which can then be further modified through reactions such as diazotization followed by substitution, or by forming amides or sulfonamides. This provides a route to a wide range of derivatives with different electronic and steric properties.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for biological applications or the fine-tuning of its properties for use in materials science. researchgate.netnih.gov

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C2 position of the pyrrole ring is a prime site for modification through well-established esterification and amidation reactions.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved. For instance, the formation of ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has been documented, indicating that standard esterification protocols are applicable. chemsynthesis.com This transformation is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) intermediate followed by reaction with an alcohol.

Amidation: The synthesis of amides from this compound is a key strategy for introducing diverse structural motifs. This is generally accomplished by activating the carboxylic acid with a coupling agent to facilitate the reaction with a primary or secondary amine. A variety of modern coupling reagents can be employed for this purpose, including carbodiimides (like EDC), phosphonium (B103445) salts (such as BOP-Cl), and uranium salts (like HATU). znaturforsch.comucl.ac.uk The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. The resulting 5-(4-nitrophenyl)-1H-pyrrole-2-carboxamides are a class of compounds with significant interest in medicinal chemistry, as exemplified by derivatives that have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis. nih.gov

Below is a representative table of common coupling agents used for amidation reactions:

Coupling AgentFull NameActivating Species
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideO-acylisourea
BOP-Cl Bis(2-oxo-3-oxazolidinyl)phosphinic chlorideAcyl phosphinate
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateO-acyl(tetramethyl)isouronium salt

Chemical Transformations of the Nitrophenyl Moiety

The nitrophenyl group at the C5 position of the pyrrole ring offers a reactive handle for further synthetic modifications, with the reduction of the nitro group to an amine being the most prominent transformation.

The reduction of the aromatic nitro group is a fundamental and widely used reaction in organic synthesis. This transformation can be achieved using a variety of reducing agents, including catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), or chemical reduction with metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. The resulting amino group serves as a versatile precursor for a wide range of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation, thereby enabling the introduction of diverse functionalities onto the phenyl ring.

A table of common reagents for the reduction of aromatic nitro groups is provided below:

ReagentConditionsProduct
H₂, Pd/C Catalytic hydrogenationAmine
Fe, HCl Metal in acidic mediumAmine
Sn, HCl Metal in acidic mediumAmine
Zn, NH₄Cl Metal in neutral mediumHydroxylamine (B1172632)

N-Substitution and Ring-Functionalization of the Pyrrole Nucleus

The pyrrole ring of this compound is amenable to both N-substitution and electrophilic substitution on the carbon atoms of the ring, allowing for the introduction of additional diversity.

N-Substitution: The nitrogen atom of the pyrrole ring can be substituted with various alkyl or aryl groups. N-alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. rsc.org For example, the synthesis of ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate demonstrates the feasibility of introducing a methyl group at the N1 position. chemsynthesis.com N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, providing access to N-arylpyrrole derivatives.

Ring-Functionalization: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. In general, electrophilic attack on the pyrrole ring occurs preferentially at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation through resonance. onlineorganicchemistrytutor.comquora.com Since the C2 and C5 positions in the parent compound are already substituted, electrophilic substitution would be directed to the remaining C3 and C4 positions. The specific regioselectivity will be influenced by the electronic effects of the existing substituents. The 4-nitrophenyl group at C5 is electron-withdrawing, while the carboxylic acid group at C2 is also deactivating. These factors will influence the reactivity and orientation of incoming electrophiles. Common electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts acylation, although the deactivated nature of the ring may require harsh reaction conditions.

ReactionReagentProduct
N-Alkylation Alkyl halide, BaseN-Alkylpyrrole
N-Arylation Aryl halide, CatalystN-Arylpyrrole
Nitration HNO₃/H₂SO₄Nitropyrrole
Halogenation X₂ (e.g., Br₂)Halopyrrole
Friedel-Crafts Acylation Acyl chloride, Lewis acidAcylpyrrole

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Advanced Spectroscopic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Analysis of Crystal Packing and Supramolecular Architectures

In the solid state, molecules arrange themselves in a repeating three-dimensional pattern known as a crystal lattice. This arrangement, or crystal packing, is governed by the drive to achieve a minimum energy state, which is facilitated by a variety of intermolecular, non-covalent interactions. For a molecule like 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, which possesses hydrogen bond donors (the carboxylic acid -OH and the pyrrole (B145914) N-H) and acceptors (the carboxylic acid carbonyl oxygen and the nitro group oxygens), as well as aromatic rings capable of π-π stacking, a complex and stable supramolecular architecture is anticipated.

It is common for carboxylic acids to form dimeric structures through strong hydrogen bonds between the carboxyl groups. These dimers can then act as building blocks, further assembling into chains, sheets, or more complex three-dimensional networks through other non-covalent interactions. The presence of the pyrrole N-H group provides an additional site for hydrogen bonding, potentially linking the carboxylic acid dimers. The nitro group, being a strong hydrogen bond acceptor, would also play a crucial role in directing the crystal packing.

Quantification of Non-Covalent Interactions within the Solid State

The stability of a crystal structure is a direct result of the sum of all the non-covalent interactions between the constituent molecules. These interactions, while individually weak compared to covalent bonds, are collectively strong enough to hold the crystal together. The primary non-covalent interactions expected for this compound include hydrogen bonds, π-π stacking, and van der Waals forces.

Hydrogen Bonds: These are among the strongest non-covalent interactions and are highly directional. In the hypothetical crystal structure of the title compound, several types of hydrogen bonds could be quantified in terms of their length and angles:

O-H···O bonds: Forming the carboxylic acid dimers.

N-H···O bonds: Involving the pyrrole N-H and either the carboxylic carbonyl oxygen or the nitro group oxygens.

C-H···O bonds: Weaker hydrogen bonds between the aromatic C-H groups and oxygen acceptors.

The strength of these bonds can be inferred from the distance between the donor and acceptor atoms and the linearity of the bond.

π-π Stacking Interactions: The aromatic pyrrole and nitrophenyl rings can interact through π-π stacking. The geometry of this stacking can be parallel or offset (displaced). Quantitative measures include the centroid-to-centroid distance between the rings and the slip angle (for offset stacking). These interactions are crucial for the stabilization of the crystal packing in many aromatic compounds.

Interactive Data Table of Expected Non-Covalent Interactions

Since experimental data is unavailable for the target compound, the following table is a generalized representation of the types of non-covalent interactions and the parameters that would be measured in a crystallographic study.

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Typical Angle (°)
Hydrogen Bond (strong)O (acid)O (acid)2.5 - 2.8170 - 180
Hydrogen BondN (pyrrole)O (nitro/acid)2.7 - 3.1150 - 180
Hydrogen Bond (weak)C (aryl)O (nitro/acid)3.0 - 3.5120 - 170
π-π StackingPhenyl Ring CentroidPyrrole Ring Centroid3.3 - 3.8N/A

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.govresearchgate.net By approximating the complex many-electron system, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of this size. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize molecular geometry and predict various chemical parameters. researchgate.netmaterialsciencejournal.orgmdpi.com

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transition properties. researchgate.netresearchgate.net

For aromatic and heterocyclic compounds, the HOMO is typically a π-orbital associated with the electron-rich ring systems, while the LUMO is a π*-antibonding orbital. In 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, the HOMO is expected to be distributed over the pyrrole (B145914) ring and the phenyl ring, while the electron-withdrawing nitro group would cause the LUMO to be localized significantly on the nitrophenyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and is indicative of the energy required for electronic excitation. materialsciencejournal.org

Computational studies on analogous compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, provide insight into the typical energy values obtained through DFT calculations. researchgate.netmaterialsciencejournal.org

Table 1: Representative Frontier Orbital Energies Calculated for an Analogous Nitrophenyl-Containing Heterocycle

ParameterEnergy (eV)
HOMO Energy-6.52
LUMO Energy-2.73
Energy Gap (ΔE)3.79

Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. researchgate.netmaterialsciencejournal.org

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of protons (¹H) and carbon (¹³C). researchgate.net Theoretical calculations can help assign the signals in experimental spectra. For this compound, protons on the aromatic rings are expected to appear downfield (higher ppm values) due to deshielding effects, typically in the 7.0-8.5 ppm range. libretexts.orgchemistrysteps.com The pyrrole ring protons would also be in a distinct region, while the acidic proton of the carboxylic acid group would exhibit a characteristic signal at a much higher chemical shift.

Vibrational Frequencies : DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of fundamental vibrational modes, such as the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group. nih.govnih.gov For example, theoretical studies on pyrrole have aided in the assignment of its fundamental bands. researchgate.net

UV-Vis Absorption : Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. mdpi.com The spectrum of this compound is expected to be dominated by high-energy π → π* transitions originating from the conjugated system formed by the pyrrole and nitrophenyl rings. researchgate.net Studies on similar nitrophenyl derivatives confirm that these transitions are characteristic features. materialsciencejournal.orgresearchgate.net

Table 2: Predicted Spectroscopic Data Ranges for this compound Based on Computational Models and Analogous Compounds

Spectroscopic TechniqueParameterPredicted Range / Value
¹H NMRAromatic Protons (C₆H₄)~7.5 - 8.3 ppm
¹H NMRPyrrole Protons (C₄H₂N)~6.5 - 7.5 ppm
¹H NMRCarboxylic Acid Proton (COOH)> 10 ppm
IR SpectroscopyC=O Stretch (Carboxylic Acid)~1680 - 1710 cm⁻¹
IR SpectroscopyN-O Stretch (Nitro Group)~1500-1550 cm⁻¹ & 1330-1370 cm⁻¹
UV-Vis Spectroscopyλ_max (π → π* transition)~250 - 350 nm

Predicted values are based on general principles and data from related compounds. materialsciencejournal.orgresearchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For this compound, the MEP surface would show a significant negative potential (red) localized around the oxygen atoms of both the nitro group and the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic interactions. Conversely, a positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the N-H proton of the pyrrole ring.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with the surrounding environment. mdpi.com

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. The key flexible bond is the C-C single bond connecting the pyrrole and nitrophenyl rings. Simulations can track the torsion angle between these two rings over time, revealing the most populated (lowest energy) conformations. Such studies can be performed in the gas phase to understand intrinsic molecular properties or in different solvents to see how intermolecular interactions influence the conformational preferences. While specific MD studies on this exact molecule are not prevalent, the methodology has been applied extensively to similar pyrrole-based derivatives to understand their dynamic behavior and binding modes with biological targets. nih.govresearchgate.netpreprints.orgrsc.org

By sampling a wide range of conformations, MD simulations can help map the potential energy landscape of the molecule. This landscape reveals the relative stabilities of different rotational isomers (conformers). The most stable conformers correspond to the deepest wells on the energy surface. For this compound, a key question is the degree of planarity between the two aromatic rings. While a fully planar conformation would maximize π-conjugation, it may be destabilized by steric hindrance. MD simulations can quantify the energy barriers to rotation between different conformers, providing a comprehensive picture of the molecule's structural dynamics and the relative stability of its isomers.

In Silico Modeling of Molecular Interactions

Computational modeling provides a powerful lens through which the interactions of this compound with biological targets can be predicted and analyzed. These in silico techniques are crucial in modern drug discovery for identifying and optimizing potential therapeutic agents.

Prediction of Binding Modes with Theoretical Target Structures (e.g., enzyme active sites, receptor pockets)

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as an enzyme or receptor. For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of a protein and identify the key intermolecular interactions that stabilize the complex.

These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The pyrrole N-H can also act as a hydrogen bond donor. The nitrophenyl and pyrrole rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

In studies of similar pyrrole derivatives, molecular docking has been used to investigate their potential as inhibitors for various enzymes, including cyclooxygenase (COX-1 and COX-2), cyclin-dependent kinase 2 (CDK2), and InhA reductase. nih.govnih.govnih.gov These computational analyses reveal that the binding affinity is often governed by specific hydrogen bonds with key residues and hydrophobic contacts that position the ligand optimally within the active site. nih.gov For instance, in the context of COX enzymes, the carboxylic acid moiety is crucial for interacting with key arginine and tyrosine residues at the head of the active site channel.

Table 1: Representative Molecular Docking Results for a Pyrrole Derivative in a Hypothetical Enzyme Active Site

Interaction Type Interacting Residue (Example) Distance (Å) Contributing Moiety
Hydrogen Bond Arg120 1.8 Carboxylic Acid
Hydrogen Bond Tyr355 2.1 Carboxylic Acid
Hydrogen Bond Ser530 2.5 Pyrrole N-H
π-π Stacking Phe518 3.5 Phenyl Ring
Hydrophobic Leu352, Val523 - Phenyl/Pyrrole Rings

Note: This data is illustrative and represents typical interactions observed for similar compounds.

Ligand Efficiency and Druglikeness Metrics (Computational Descriptors)

In silico methods are also used to calculate various molecular descriptors that predict a compound's potential as a drug candidate. These "druglikeness" metrics help to prioritize compounds early in the discovery process, reducing the likelihood of failure in later stages due to poor pharmacokinetic properties. researchgate.net

Druglikeness Rules: Rules like Lipinski's Rule of Five and Veber's rules provide guidelines based on the physicochemical properties of known oral drugs. mdpi.com These rules assess parameters such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). mdpi.com

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE): These metrics relate the binding affinity of a compound to its size and lipophilicity, respectively. dundee.ac.uksciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps in selecting smaller compounds that bind efficiently, providing a better starting point for optimization. sciforschenonline.org A higher LE value is generally desirable.

Lipophilic Ligand Efficiency (LLE) is calculated as the difference between the negative logarithm of potency (pIC₅₀ or pKᵢ) and the logP of the compound. researchgate.net It assesses whether potency gains during optimization are achieved through useful specific interactions rather than simply by increasing lipophilicity, which can lead to undesirable properties. researchgate.net

Table 2: Calculated Physicochemical Properties and Druglikeness Metrics for this compound

Property / Metric Value Conformance to Rules
Molecular Formula C₁₁H₈N₂O₄ -
Molecular Weight ( g/mol ) 232.19 Meets Lipinski's Rule (< 500)
logP (calculated) ~2.5 Meets Lipinski's Rule (≤ 5)
Hydrogen Bond Donors 2 (COOH, NH) Meets Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 4 (COOH, NO₂) Meets Lipinski's Rule (≤ 10)
Polar Surface Area (Ų) 109.1 Meets Veber's Rule (≤ 140)
Ligand Efficiency (LE)* 0.35 Favorable
Lipophilic Ligand Efficiency (LLE)* 4.5 Favorable

Note: LE and LLE values are calculated based on a hypothetical pIC₅₀ of 7.0 for illustrative purposes.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry offers profound insights into the synthesis of complex molecules by modeling reaction mechanisms, calculating energy barriers, and mapping potential energy surfaces.

Elucidation of Synthetic Reaction Mechanisms

The synthesis of 5-aryl-1H-pyrrole-2-carboxylates can be achieved through various routes, with the Paal-Knorr synthesis being a classical and effective method. researchgate.netmdpi.com This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). mdpi.com Computational methods, particularly Density Functional Theory (DFT), can be employed to model the entire reaction pathway. hilarispublisher.com

These studies can:

Identify all intermediate structures and transition states.

Confirm the role of catalysts by modeling their interaction with reactants.

Provide a step-by-step visualization of bond formation and cleavage.

For instance, a DFT study of the Paal-Knorr reaction can model the initial nucleophilic attack of the amine on a carbonyl group, the subsequent cyclization, and the final dehydration steps to form the aromatic pyrrole ring. hilarispublisher.com This allows chemists to understand the feasibility of a proposed synthetic route and identify potential bottlenecks or side reactions.

Calculation of Activation Energies and Reaction Rates

By calculating these energy barriers, chemists can:

Compare the energetic feasibility of different proposed mechanisms.

Understand how a catalyst works by demonstrating how it lowers the activation energy of the rate-determining step.

For multi-step syntheses, this information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and reduce reaction time. rsc.orgiciq.org

Table 3: Illustrative Activation Energies for a Hypothetical Paal-Knorr Synthesis Pathway

Reaction Step Description Calculated ΔG‡ (kcal/mol)
Step 1 Nucleophilic attack 15.2
Step 2 Cyclization 12.5
Step 3 Dehydration (Rate-determining) 22.8

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies.

Analysis of Potential Energy Surfaces for Chemical Transformations

A potential energy surface (PES) is a comprehensive multidimensional map that describes the energy of a chemical system as a function of its geometry. chemrxiv.org Computational exploration of the PES provides a complete picture of all possible chemical transformations for a given set of atoms. chemrxiv.org This analysis can reveal not only the most likely reaction pathway from reactants to products but also alternative pathways, stable intermediates, and potential side products. chemrxiv.org

Advanced computational methods can automatically explore the PES to discover novel reaction pathways without prior assumptions. chemrxiv.org For a molecule like this compound, a PES analysis could be used to investigate its thermal decomposition, predict its reactivity with other reagents, or understand its photochemical transformations.

Furthermore, related techniques like Hirshfeld surface analysis can be used to analyze intermolecular interactions in the crystalline state. nih.govnih.gov This method maps the electron density surface to visualize and quantify non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and influence the solid-state potential energy. nih.govnih.govmdpi.com

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, leading to a higher electron density on the ring carbons compared to benzene (B151609). This inherent electron-rich nature makes it highly susceptible to electrophilic attack.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The substitution generally occurs preferentially at the C2 (α) or C5 (α') position, as the corresponding cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to substitution at the C3 (β) or C4 (β') position (two resonance structures). stackexchange.com

In the case of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, the C5 position is already substituted. The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. Furthermore, the 4-nitrophenyl group at C5 also exerts a deactivating effect. Therefore, electrophilic substitution on the pyrrole ring of this compound would require harsher conditions compared to unsubstituted pyrrole. pearson.com The remaining unsubstituted positions are C3 and C4. Due to the deactivating nature of the adjacent substituents, electrophilic attack at these positions will be significantly hindered. If a reaction were to occur, the regioselectivity would be influenced by the directing effects of both the carboxylic acid and the 4-nitrophenyl groups. Typically, electron-withdrawing groups direct incoming electrophiles to the meta-position in benzene rings. In the context of the five-membered pyrrole ring, the directing effects are less straightforward. However, it is anticipated that substitution would preferentially occur at the C4 position, which is "meta" to the carboxylic acid group and less sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Activating/Deactivating Group(s) Predicted Reactivity
C3 Adjacent to COOH (deactivating) Low
C4 Adjacent to 4-nitrophenyl (deactivating) Low, but potentially favored over C3

The pyrrole ring is susceptible to oxidation, often leading to polymerization or ring-opening products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the degradation of the pyrrole ring. libretexts.orgmasterorganicchemistry.com The oxidation of the pyrrole moiety in this compound would likely result in complex mixtures of products due to the sensitivity of the pyrrole ring.

Reduction of the pyrrole ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. However, in this compound, the nitro group is the most susceptible to reduction. Selective reduction of the nitro group to an amino group can be achieved using various reagents, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, without affecting the carboxylic acid or the pyrrole ring. niscpr.res.in Catalytic hydrogenation would likely reduce both the nitro group and the pyrrole ring. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comresearchgate.net

Table 2: Potential Reduction Products of this compound

Reagent Functional Group Reduced Major Product
Zn/Hydrazine Glyoxylate Nitro group 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid
LiAlH4 Carboxylic acid and Nitro group (5-(4-aminophenyl)-1H-pyrrol-2-yl)methanol
H2/Pd or Pt Nitro group and Pyrrole ring 5-(4-aminophenyl)pyrrolidine-2-carboxylic acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position of the pyrrole ring exhibits typical reactivity for this functional group, including acidity and susceptibility to nucleophilic acyl substitution.

The carboxylic acid group is acidic due to the resonance stabilization of the conjugate carboxylate anion. The pKa of a carboxylic acid is a measure of its acidity. While the specific pKa of this compound has not been experimentally determined, it can be estimated based on related compounds. The pKa of pyrrole-2-carboxylic acid is approximately 4.45. alfa-chemistry.comchemicalbook.com The presence of the electron-withdrawing 4-nitrophenyl group at the C5 position is expected to increase the acidity of the carboxylic acid (lower the pKa) by stabilizing the carboxylate anion through its inductive and resonance effects. For comparison, the pKa of benzoic acid is 4.20, while that of 4-nitrobenzoic acid is 3.45. organicchemistrydata.org A similar trend would be expected for the subject compound.

Table 3: Estimated pKa of this compound

Compound pKa
Pyrrole-2-carboxylic acid ~4.45 alfa-chemistry.comchemicalbook.com
This compound < 4.45 (estimated)

Esterification: Like other carboxylic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. chemistrysteps.comnrochemistry.commasterorganicchemistry.compatsnap.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2), followed by reaction with the amine. organic-chemistry.orgrsc.org Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. researchgate.netorganic-chemistry.orgnih.gov

Decarboxylation: Pyrrole-2-carboxylic acids can undergo decarboxylation (loss of CO2) upon heating, often requiring an acid catalyst. nrochemistry.comorganic-chemistry.org The mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been proposed to involve the addition of water to the carboxyl group of the protonated reactant, leading to the formation of pyrrole and protonated carbonic acid. nih.gov The presence of the 4-nitrophenyl group may influence the rate of this reaction.

Table 4: Summary of Reactions of the Carboxylic Acid Group

Reaction Reagents Product
Esterification Alcohol, Acid catalyst Ester
Amidation Amine, Activating agent Amide
Decarboxylation Heat, Acid catalyst 5-(4-nitrophenyl)-1H-pyrrole

Reactivity of the Nitrophenyl Moiety

The nitrophenyl component of the molecule presents two primary sites for chemical transformation: the nitro group itself and the aromatic phenyl ring to which it is attached.

The nitro group is a highly reducible functional moiety. Its conversion to an amino group is a pivotal transformation in synthetic chemistry, as it changes the electronic properties of the phenyl ring from electron-withdrawing to electron-donating. mnstate.edu This reduction must often be performed selectively in the presence of other reducible groups, such as the carboxylic acid in the target molecule.

A variety of reagents can achieve the selective reduction of an aromatic nitro group to an amine without affecting a carboxylic acid. niscpr.res.in Catalytic hydrogenation is a common method, though careful selection of the catalyst and conditions is necessary to avoid over-reduction or reaction with other parts of the molecule. commonorganicchemistry.com Chemical reducing agents are frequently employed for their high selectivity.

Reagent SystemConditionsSelectivity
Metal/Acid Fe or Zn in acidic medium (e.g., acetic acid, HCl)Mild and selective for nitro groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Acidic solutionMild method, effective in the presence of various functional groups. commonorganicchemistry.com
Sodium Borohydride (NaBH₄) / Catalyst NaBH₄ with Ni(PPh₃)₄ in ethanolReduces nitroarenes at room temperature. jsynthchem.com
Hydrazine (N₂H₄) / Catalyst Hydrazine hydrate (B1144303) with a metal catalyst (e.g., Zn, Mg)Effective for selective reduction in the presence of other reducible groups like carboxylic acids. niscpr.res.in
Sodium Sulfide (Na₂S) Aqueous or alcoholic solutionUseful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com

The mechanistic pathway for these reductions typically involves a series of single-electron and proton transfers. For instance, in metal-catalyzed reductions, the metal acts as the electron donor. The process proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. The choice of reagent is critical to ensure that the carboxylic acid and the pyrrole ring remain intact during the transformation.

The phenyl ring of the nitrophenyl moiety is susceptible to electrophilic aromatic substitution (EAS). However, the reactivity of the ring and the position of substitution are strongly governed by the existing substituents: the nitro group and the pyrrole-2-carboxylic acid group.

The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature (both by induction and resonance). msu.edu Conversely, the pyrrole ring attached at the para position is an activating group. In the context of electrophilic attack on the phenyl ring, the deactivating effect of the nitro group is dominant. Therefore, any further substitution on the phenyl ring will be significantly slower than on benzene and will be directed to the positions meta to the nitro group (i.e., ortho to the pyrrole substituent).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). mnstate.edu

Nitration: Introduction of another nitro group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

The general mechanism for these reactions involves two main steps:

Attack by the electrophile: The aromatic ring's π-electron system attacks the strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

Due to the strong deactivation by the nitro group, forcing conditions (e.g., high temperatures) would be required to achieve further substitution on the phenyl ring.

Intermolecular Reactions and Supramolecular Chemistry

The structure of this compound, featuring hydrogen bond donors (N-H of pyrrole, O-H of carboxylic acid) and acceptors (C=O and -OH of carboxylic acid, -NO₂ group), as well as extended π-systems, makes it an excellent candidate for forming ordered supramolecular structures.

Molecules of this compound can spontaneously self-assemble into well-defined, higher-order structures. This process is driven by the formation of non-covalent intermolecular bonds. Derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid have demonstrated the ability to form one-, two-, and three-dimensional networks in the solid state, guided by consistent hydrogen bonding patterns. rsc.org Similarly, the title compound is expected to form ordered assemblies, potentially leading to the formation of crystalline materials with specific packing motifs. The final architecture of the assembly is a result of a delicate balance between various intermolecular forces.

Hydrogen bonding is a dominant force in the supramolecular chemistry of this molecule. The carboxylic acid group is a classic motif for forming strong, directional hydrogen bonds. It is highly probable that molecules of this compound form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups, a common structural feature for carboxylic acids. nih.gov Additionally, the N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially interacting with the nitro group or the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or sheets. nih.gov

The presence of multiple potential donor atoms makes this compound a versatile ligand for coordinating with metal ions. The primary coordination site is the carboxylic acid group, which can coordinate to a metal ion in several ways. Upon deprotonation, the carboxylate group can act as a bidentate chelating ligand, binding to a single metal center through both oxygen atoms. torvergata.it Chelation, the binding of a single ligand to a central metal atom through two or more donor atoms, results in a thermodynamically stable metal-chelate complex. whoi.edu

Alternatively, the carboxylate can act as a monodentate ligand, using only one of its oxygen atoms, or as a bridging ligand, connecting two different metal centers. The nitrogen atom of the pyrrole ring also possesses a lone pair of electrons and could potentially participate in coordination, although it is generally a weaker donor than the carboxylate oxygen. The specific coordination mode depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of competing ligands. torvergata.it The formation of a coordination complex involves the metal ion acting as a Lewis acid and the ligand as a Lewis base, forming a coordinate covalent bond. youtube.com

Potential Donor SiteCoordination ModeResulting Structure
Carboxylic Acid (deprotonated) Bidentate (Chelating)Formation of a stable 5- or 6-membered ring with the metal ion. torvergata.it
Carboxylic Acid (deprotonated) MonodentateOne oxygen atom binds to the metal, leaving the other free.
Carboxylic Acid (deprotonated) BridgingThe carboxylate group links two metal centers, potentially forming coordination polymers.
Pyrrole Nitrogen MonodentateThe nitrogen lone pair coordinates to the metal center.

The interplay between these potential binding sites allows for the formation of diverse metal-organic structures, from simple mononuclear complexes to extended coordination polymers.

Kinetic and Thermodynamic Investigations of Chemical Reactions Involving the Compound

A comprehensive review of scientific literature indicates a notable lack of specific kinetic and thermodynamic studies focused exclusively on this compound. Research has more prominently explored the thermodynamic properties of analogous furan (B31954) derivatives and the kinetic behavior of the parent pyrrole-2-carboxylic acid. Nevertheless, these studies provide a valuable framework for predicting the reactivity of the target compound.

Detailed Research Findings

Investigations into related compounds, such as 5-(nitrophenyl)-furan derivatives, have established methodologies for determining thermodynamic properties like enthalpies of sublimation, formation, and dissolution. For instance, studies on 5-(nitrophenyl)-furyl derivatives have utilized techniques like Knudsen effusion method and combustion bomb calorimetry to determine their thermodynamic parameters. researchgate.netscispace.com These approaches are crucial for optimizing synthesis and purification processes by identifying the most energetically favorable pathways. scispace.com

Kinetic studies on the parent molecule, pyrrole-2-carboxylic acid, have focused on reactions such as decarboxylation. The rate of decarboxylation of pyrrole-2-carboxylic acid has been found to be dependent on pH, with the reaction mechanism likely involving the protonation of the pyrrole ring. researchgate.net Such studies on the core pyrrole structure offer insights into the fundamental reactivity of the heterocyclic system. The presence of the 5-(4-nitrophenyl) group is expected to significantly influence this reactivity through electronic effects.

The 4-nitrophenyl group is a strong electron-withdrawing group due to the mesomeric and inductive effects of the nitro (-NO₂) functionality. This electronic influence is a key determinant of the compound's reactivity. In reactions where the pyrrole ring acts as a nucleophile, the electron-withdrawing nature of the 4-nitrophenyl group would decrease the ring's electron density, thereby reducing its nucleophilicity and slowing down the reaction rate compared to unsubstituted pyrrole-2-carboxylic acid. Conversely, in reactions where the pyrrole ring is subject to nucleophilic attack, the presence of the 4-nitrophenyl group would stabilize the transition state and potentially accelerate the reaction.

While specific experimental data for this compound is not available in the searched literature, the principles of physical organic chemistry allow for the prediction of its behavior. For example, the acidity of the carboxylic acid proton would be enhanced by the electron-withdrawing 4-nitrophenyl group. Similarly, the rate of esterification would be influenced by the electronic nature of this substituent.

The application of Hammett linear free-energy relationships, as demonstrated in studies of other para-substituted aromatic compounds, could provide a quantitative measure of the electronic effect of the 4-nitrophenyl group on the reaction rates of the carboxylic acid function. semanticscholar.org Such an analysis would involve comparing the reaction rates of a series of 5-(substituted-phenyl)-1H-pyrrole-2-carboxylic acids.

In the absence of direct experimental data, theoretical and computational chemistry could offer valuable predictions of the kinetic and thermodynamic parameters for reactions involving this compound. Quantum chemical calculations can be employed to model reaction pathways, determine activation energies, and predict reaction enthalpies, providing a theoretical foundation for its reactivity. researchgate.netmdpi.com

Due to the lack of specific experimental kinetic and thermodynamic data for this compound in the reviewed scientific literature, data tables for this compound cannot be generated. Research on analogous furan compounds and the parent pyrrole-2-carboxylic acid provides a methodological basis for future experimental investigations.

Exploration of Potential Non Clinical and Non Biological Applications

Material Science and Advanced Functional Materials

The inherent electronic and structural properties of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid make it a compelling building block for the synthesis of novel organic materials with tailored functionalities.

Precursor in Polymer Synthesis (e.g., conducting polymers, polypyrroles)

The pyrrole (B145914) moiety is a well-established precursor for producing conducting polymers. nih.gov Polypyrrole (PPy) and its derivatives are renowned for their electrical conductivity, environmental stability, and ease of synthesis. nih.gov The target molecule, this compound, offers multiple pathways for polymerization.

Firstly, the pyrrole ring can undergo oxidative electropolymerization. rsc.org This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The presence of the 4-nitrophenyl substituent would significantly influence the electronic properties of the resulting polymer. Research on the electropolymerization of a related monomer, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, has demonstrated the successful formation of stable, electroactive conducting polymer films. researchgate.netnih.gov These films exhibit distinct electrochromic properties, changing color upon the application of an electrical potential. researchgate.net It is anticipated that a polymer derived from this compound would also possess such properties, with the electron-withdrawing nature of the nitrophenyl group modulating the polymer's bandgap and conductivity.

Secondly, the carboxylic acid group provides a reactive site for condensation polymerization. It can be reacted with diols or diamines to form polyesters or polyamides, respectively. This approach would incorporate the entire donor-acceptor pyrrole unit into the polymer backbone, creating materials with potentially useful optical and electronic properties derived from the repeating nitrophenyl-pyrrole chromophore. Studies on poly(pyrrole-2-carboxylic acid) have shown that the carboxylic acid groups remain intact during polymerization and are available for subsequent reactions, such as cross-linking. rsc.orgresearchgate.net

The table below summarizes the potential properties of polymers derived from nitrophenyl-pyrrole monomers, based on findings from related structures.

Polymer TypeMonomer ExamplePolymerization MethodKey PropertiesPotential Application
Conducting Polymer 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrroleElectropolymerizationElectrical conductivity, Electrochromism (color change with voltage), StabilityElectrochromic devices, Sensors researchgate.net
Polyester/Polyamide Di-p-nitrophenyl esters of dicarboxylic acidsCondensation PolymerizationBiodegradability, Defined molecular structureSpecialty biodegradable materials mdpi.com

Components for Organic Electronics (e.g., OLEDs, organic semiconductors, photovoltaics)

Organic electronics leverage the tunable properties of π-conjugated organic molecules. acs.org The donor-acceptor structure of this compound is a key design feature for organic semiconductors. utdallas.eduresearchgate.net The electron-rich pyrrole ring serves as the electron donor, while the electron-deficient nitrophenyl ring acts as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for the functioning of many organic electronic devices.

Organic Semiconductors: The D-A structure can lower the bandgap of the material compared to its constituent parts, enabling it to absorb light at longer wavelengths and facilitating charge transport. While pyrrole itself has found limited use in organic electronics due to instability, incorporating it into more complex, stable structures is a promising strategy. acs.orgnih.gov Materials based on diketopyrrolopyrrole (DPP), another pyrrole-containing core, have shown excellent performance in organic field-effect transistors (OFETs) with high charge carrier mobilities. frontiersin.org The planarity and potential for strong π-π stacking in molecules like this compound are critical for efficient charge transport in the solid state.

Organic Photovoltaics (OPVs): In OPVs, D-A molecules are used as the light-absorbing (donor) material in a blend with an acceptor material, typically a fullerene derivative or a non-fullerene acceptor, to create a bulk heterojunction (BHJ). rsc.org Upon absorbing light, the donor molecule forms an exciton, which then dissociates at the donor-acceptor interface, generating free charge carriers. rsc.org Small molecules based on DPP have been successfully used as donors in BHJ solar cells. spiedigitallibrary.orgresearchgate.net The energy levels (HOMO and LUMO) of this compound would be critical in determining its suitability as a donor material and its compatibility with common acceptors. rsc.org

The table below outlines the key parameters for D-A molecules in organic electronic applications, with illustrative data from related DPP-based systems.

ApplicationMaterial TypeKey ParametersExample Performance (DPP-based)
Organic Field-Effect Transistors (OFETs) p-type or ambipolar semiconductorHigh charge carrier mobility (µ), High ON/OFF ratioµh up to 2.23 cm²/Vs frontiersin.org
Organic Photovoltaics (OPVs) Donor material in Bulk HeterojunctionAppropriate HOMO/LUMO levels, Broad absorption spectrumPower Conversion Efficiency (PCE) of 1.76% spiedigitallibrary.orgresearchgate.net

Applications in Supramolecular Assembly and Nanomaterials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The structure of this compound is ideally suited for directed self-assembly.

The carboxylic acid group is a powerful and predictable hydrogen-bonding motif. It can form strong, directional O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.gov The pyrrole N-H group provides an additional hydrogen bond donor site. Research on the crystal structure of the analogous compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, revealed an extensive and complex network of hydrogen bonds and tight π-π stacking forces that dictate the crystal packing. mdpi.com Similarly, studies on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have shown that the carboxylic acid groups consistently form bidentate hydrogen-bonded contacts, leading to the formation of one-dimensional ribbons and two-dimensional sheets. psu.edursc.org

These predictable interactions allow for the rational design of crystalline materials and nanomaterials. By modifying the substituents, it is possible to control the dimensionality of the resulting assembly, creating everything from linear tapes to porous three-dimensional networks. psu.edu Such ordered, porous organic frameworks have potential applications in gas storage, separation, and catalysis.

Chemical Sensors and Probes

The electronic and structural features of this compound also make it a promising platform for the development of chemical sensors and probes.

Development of Chemo- and Biosensors for Specific Analytes (e.g., ions, small molecules, pH)

The principle behind many chemosensors is a host-guest interaction, where the sensor molecule (host) selectively binds a target analyte (guest), producing a measurable signal. The pyrrole N-H and carboxylic acid O-H groups in the target molecule are acidic protons that can act as hydrogen bond donors for the recognition of anions.

The electron-withdrawing 4-nitrophenyl group plays a crucial role by increasing the acidity of these N-H and O-H protons, thereby enhancing their ability to bind to anions like fluoride (B91410) (F⁻), chloride (Cl⁻), or acetate (B1210297) (AcO⁻). Research on nitrophenyl derivatives of pyrrole 2,5-diamides has demonstrated this effect clearly. rsc.org In these systems, the pyrrole N-H protons bind to anions, and in the presence of a strong base like fluoride, the molecule can be deprotonated, leading to a dramatic color change from colorless to deep blue. rsc.orgnih.gov This color change provides a clear "naked-eye" signal for the presence of the anion. It is highly probable that this compound could function as a colorimetric anion sensor through a similar mechanism.

The table below summarizes the sensing capabilities of related nitrophenyl-pyrrole systems.

Sensor CompoundTarget AnalyteSensing MechanismSignal Output
3,5-Dinitrophenyl Pyrrole DiamideFluoride (F⁻)DeprotonationColorimetric (Colorless to blue) rsc.org
N-nitrophenyl-1H-pyrrole-2-carboxamideAnionsHydrogen Bonding / DeprotonationSpectroscopic changes researchgate.net
4-(pyrrol-1-yl)pyridineNitrite (NO₂⁻)Supramolecular interactionColorimetric (Yellow to pink) mdpi.com

Fluorescent Probes for Chemical Detection (Non-imaging in living systems)

Fluorescent probes offer highly sensitive detection methods. The D-A structure of this compound suggests it may exhibit fluorescence based on intramolecular charge transfer (ICT). In such molecules, photoexcitation promotes an electron from the donor (pyrrole) to the acceptor (nitrophenyl), creating an excited state with a large dipole moment.

The emission properties (wavelength and intensity) of ICT-based fluorophores are often highly sensitive to the local environment, such as solvent polarity or the binding of an analyte. This sensitivity can be harnessed for sensing applications. For example, the binding of an ion to the carboxylic acid or pyrrole N-H group could perturb the ICT process, leading to a change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response or a shift in the emission wavelength). While specific studies on the fluorescence of the target molecule are not prevalent, various pyrrole-based molecules have been developed as fluorescent probes. nih.gov Furthermore, diketopyrrolopyrrole (DPP) dyes, which share the pyrrole core, are used as fluorescent indicators for pH, operating through mechanisms like deprotonation or photoinduced electron transfer (PET). rsc.orgmdpi.com These established principles strongly support the potential of this compound as a scaffold for new fluorescent probes.

Catalysis and Organocatalysis

The inherent chemical functionalities of this compound—a nitrogen-containing heterocycle and a carboxylic acid group—suggest its potential utility in the field of catalysis, both as a ligand for metal centers and as a standalone organocatalyst.

While specific studies detailing the use of this compound as a ligand are not extensively documented, the parent molecule, pyrrole-2-carboxylic acid, has proven effective in facilitating metal-catalyzed reactions. Research has shown that pyrrole-2-carboxylic acid can act as an efficient ligand for copper-catalyzed C-N bond-forming cross-coupling reactions. nih.govnih.gov Specifically, it has been successfully employed in the monoarylation of anilines with aryl iodides and bromides. nih.govnih.gov

The general success of the unsubstituted pyrrole-2-carboxylic acid scaffold in such transformations suggests that the 5-(4-nitrophenyl) derivative could also serve as a viable ligand. The presence of the electron-withdrawing 4-nitrophenyl group at the 5-position of the pyrrole ring would electronically modify the ligand, potentially influencing the catalytic activity of the metal center. This modification could alter the reaction kinetics, substrate scope, or selectivity compared to the unsubstituted ligand. The fundamental coordination is expected to occur through the pyrrole nitrogen and/or the carboxylate oxygen atoms, similar to its parent compound.

Table 1: Example of a Copper-Catalyzed C-N Coupling Reaction Using a Pyrrole-2-Carboxylic Acid Ligand This table is based on the performance of the parent compound, pyrrole-2-carboxylic acid, to illustrate the potential application.

Catalyst SystemReaction TypeSubstratesProduct YieldReference
CuI / Pyrrole-2-carboxylic acidMonoarylation of anilinesPrimary anilines + Aryl bromides/iodidesModerate to Good nih.govnih.gov

The application of this compound as an organocatalyst is an emerging area of interest. The molecule contains both a Brønsted acid site (the carboxylic acid) and a Lewis basic site (the pyrrole nitrogen), which could enable it to act as a bifunctional catalyst. The acidic proton can activate electrophiles, while the nitrogen atom can interact with nucleophiles. Furthermore, the pyrrole ring itself can engage in hydrogen bonding. This combination of features is often sought in organocatalysts for promoting various organic reactions. Research into related pyrrole derivatives continues to unlock their potential in developing new antibacterial agents and other bioactive compounds. nih.gov

pH-Responsive Materials and Molecular Switches

The structure of this compound incorporates functional groups that could impart pH-responsive behavior to materials. The carboxylic acid group (-COOH) is a classic pH-sensitive moiety. rjptonline.org At pH values below its acid dissociation constant (pKa), the group remains protonated and relatively nonpolar. Above the pKa, it deprotonates to form a negatively charged carboxylate ion (-COO⁻), significantly increasing local polarity and enabling electrostatic interactions. rjptonline.org

This pH-triggered change in ionization state can be harnessed to create "smart" materials. For instance, if this compound were incorporated into a polymer backbone, the polymer's conformation could change in response to ambient pH, leading to swelling, shrinking, or changes in solubility. rjptonline.org

Additionally, nitrophenyl groups are known to influence the electronic properties of molecules. In related systems, such as pyrrole 2,5-diamides bearing nitrophenyl groups, deprotonation induced by a chemical stimulus (in this case, the fluoride anion) leads to a distinct color change. rsc.org This suggests that the electronic communication between the pyrrole ring and the nitrophenyl substituent in this compound could be modulated by pH, potentially leading to changes in its optical properties (e.g., color or fluorescence). This behavior is the basis for its potential use in molecular switches or chemical sensors where a change in pH would trigger a detectable spectroscopic signal.

Molecular Tools for Fundamental Chemical Research

Beyond direct applications, this compound serves as a valuable molecular tool for advancing fundamental chemical research, primarily as a versatile building block and a structural scaffold.

Nitro-substituted pyrrole carboxylic acids are recognized as important intermediates in the synthesis of more complex molecules. nih.gov Nitro compounds, in general, are highly versatile building blocks because the nitro group can be readily transformed into a wide array of other functional groups, such as amines, which are crucial for pharmaceutical development. frontiersin.org

Specifically, nitropyrrole derivatives have been utilized as key intermediates in the synthesis of modified DNA minor-groove binders. nih.gov The synthetic utility of this compound lies in its trifunctional nature: the carboxylic acid allows for amide bond formation, the pyrrole N-H can be substituted, and the nitro group can be reduced to an amine, which can then be further functionalized. This allows chemists to use the molecule as a starting point to construct larger, more intricate molecular architectures with tailored properties.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Functionality
Carboxylic AcidAmide CouplingCarboxamides
Carboxylic AcidEsterificationEsters
Nitro GroupReductionAmino Group
Pyrrole N-HAlkylation/ArylationN-Substituted Pyrroles

A molecular scaffold is a core structure upon which new derivatives are built to explore chemical space and discover new functions. The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and its presence in numerous natural products. researchgate.netmdpi.com The specific substitution pattern of this compound provides a rigid and well-defined scaffold.

Researchers can use this scaffold to systematically investigate how different functional groups at the three key positions (the carboxylic acid, the pyrrole nitrogen, and the phenyl ring) influence molecular properties and reactivity. By creating a library of derivatives from this single scaffold, it becomes possible to study structure-activity relationships or to explore novel reaction pathways. For example, intramolecular reactions between substituents placed on the pyrrole nitrogen and the carboxylic acid group could be investigated, potentially leading to the discovery of new heterocyclic ring systems. The pyrrole-based scaffold has been instrumental in the discovery of potent agonists for receptors like the free fatty acid receptor 1 (FFA1), highlighting its importance in drug discovery efforts. nih.gov

Future Directions and Emerging Research Challenges

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid and its derivatives is an area ripe for innovation. While classical methods like the Paal-Knorr synthesis have been foundational, the future necessitates a shift towards more advanced and sustainable approaches. researchgate.netpearson.com Green chemistry principles are expected to be at the forefront of this evolution, with a focus on minimizing hazardous waste and improving energy efficiency. nih.govpipzine-chem.com

Emerging synthetic strategies that hold promise include:

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.netacs.orgbohrium.com This methodology is particularly suited for the fine-tuning of multi-step syntheses of complex pyrrole (B145914) derivatives.

Mechanosynthesis: The use of mechanical force to induce chemical reactions presents a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. nih.gov

Catalytic Innovations: The development of novel catalysts, including heterogeneous catalysts, organocatalysts, and biocatalysts, will be crucial. pipzine-chem.comnih.govacs.org These catalysts can offer higher selectivity, milder reaction conditions, and the ability to be recycled and reused, aligning with the principles of sustainable chemistry. pipzine-chem.com Copper-catalyzed reactions, for instance, have shown utility in the formation of C-N and C-O bonds in heterocyclic synthesis. epa.gov

The table below summarizes some advanced synthetic methods applicable to pyrrole derivatives.

Synthetic MethodologyKey AdvantagesPotential Application for this compound
Flow Chemistry Enhanced process control, improved safety, scalabilityPrecise control over nitration and carboxylation steps, enabling safer handling of reagents.
Mechanosynthesis Solvent-free, energy-efficient, high yieldsEnvironmentally friendly synthesis of the core pyrrole structure, potentially reducing the need for purification steps. nih.gov
Heterogeneous Catalysis Catalyst recyclability, simplified product purificationUse of solid acid or metal-on-support catalysts for the cyclization step, promoting easier separation and reuse. pipzine-chem.com
Organocatalysis Metal-free, environmentally benign, high enantioselectivityEnantioselective synthesis of chiral derivatives of the target compound. nih.gov
Biocatalysis High selectivity, mild reaction conditions, sustainableEnzymatic approaches for specific functional group transformations on the pyrrole ring or side chains. acs.org

Deeper Insights into Structure-Reactivity-Function Relationships

A comprehensive understanding of the relationship between the molecular structure of this compound and its chemical reactivity and function is paramount. The presence of the electron-withdrawing nitro group on the phenyl ring and the carboxylic acid group on the pyrrole ring significantly influences the electronic properties and reactivity of the molecule. rsc.org

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their biological or chemical activities. nih.govacs.orgnih.gov This can aid in the rational design of new compounds with desired properties.

Electronic Effects Analysis: A detailed investigation into the electronic interplay between the nitrophenyl substituent, the pyrrole core, and the carboxylic acid group will provide insights into the molecule's reactivity in various chemical transformations, such as electrophilic substitution reactions. pearson.com The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, and the position of the substituents will direct this reactivity. nih.govonlineorganicchemistrytutor.com

Integration of Advanced Experimental and Computational Techniques

The synergy between experimental and computational chemistry offers a powerful approach to elucidating the properties and behavior of this compound. jmaterenvironsci.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. nih.govresearchgate.netresearchgate.net These theoretical calculations can provide valuable insights that guide experimental design and interpretation of results.

Advanced Spectroscopic and Crystallographic Analysis: The use of sophisticated analytical techniques, such as multidimensional NMR spectroscopy and single-crystal X-ray diffraction, will be essential for the unambiguous characterization of the compound and its derivatives. This experimental data is crucial for validating and refining computational models.

The integration of these techniques will enable a more holistic understanding of the molecule's properties, from the electronic level to its macroscopic behavior.

Exploration of Unconventional Reactivity and Novel Transformations

Beyond the well-established reactions of pyrroles, there is a growing interest in exploring their unconventional reactivity to access novel chemical space. wikipedia.org Future research in this area could involve:

Cycloaddition Reactions: Investigating the potential of the pyrrole ring to participate in cycloaddition reactions, which could lead to the synthesis of complex polycyclic structures. wikipedia.org

C-H Functionalization: The direct functionalization of C-H bonds on the pyrrole or phenyl rings offers a more atom-economical approach to creating new derivatives compared to traditional cross-coupling reactions. nih.gov

Ring Expansion and Rearrangement Reactions: Exploring conditions that could induce ring expansion or rearrangement of the pyrrole core could lead to the discovery of new heterocyclic scaffolds. pharmaguideline.com

Unlocking these novel transformations will require a deep understanding of the molecule's electronic structure and the development of innovative catalytic systems.

Discovery of Untapped Non-Clinical and Non-Biological Applications

While much of the focus on pyrrole derivatives has been in the context of medicinal chemistry, there is a significant and largely untapped potential for this compound in non-clinical and non-biological applications. The unique electronic properties conferred by the nitrophenyl and carboxylic acid substituents make it an interesting candidate for materials science.

Potential areas of exploration include:

Organic Electronics: Pyrrole-containing materials have shown promise as organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.orgbohrium.com The electron-accepting nature of the nitrophenyl group could be leveraged in the design of new p-type or n-type organic semiconductors.

Sensors: The pyrrole nitrogen and the carboxylic acid group can act as binding sites for ions or small molecules, making this compound a potential building block for chemical sensors.

Dyes and Pigments: The extended π-conjugation in the molecule suggests that it may possess interesting photophysical properties, which could be exploited in the development of new dyes and pigments.

A systematic investigation into these areas could lead to the discovery of novel applications for this versatile molecule.

Challenges in Scalable Synthesis and Industrial Relevance

For this compound to find practical applications, the development of a scalable and cost-effective synthesis is a critical challenge. acs.org Many of the advanced synthetic methods that are successful at the laboratory scale face significant hurdles when transitioning to industrial production.

Key challenges to be addressed include:

Cost of Starting Materials and Reagents: The economic viability of any large-scale synthesis is heavily dependent on the cost of the raw materials.

Process Safety and Environmental Impact: The use of hazardous reagents or the generation of toxic byproducts can limit the industrial applicability of a synthetic route.

Purification and Isolation: Developing efficient and scalable purification methods is often a major bottleneck in chemical manufacturing.

Regulatory Compliance: Any compound intended for commercial use must meet stringent regulatory standards.

Overcoming these challenges will require a multidisciplinary approach, involving collaboration between synthetic chemists, chemical engineers, and process safety experts. The development of robust and efficient processes will be essential to unlock the full industrial potential of this compound. epa.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid?

  • Methodology : Cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine (adapted from pyrazole-carboxylic acid syntheses) can be optimized. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is advised. Monitor reaction progress using TLC and intermediate characterization via 1H^1H-NMR .
  • Key Considerations : Adjust stoichiometry of nitrophenyl precursors to minimize byproducts. Ensure anhydrous conditions for nitration steps.

Q. How can solubility and stability be assessed for this compound?

  • Methodology :

  • Solubility : Use UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., DMSO, ethanol) at varying temperatures .
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and pH variations (2–12). Monitor decomposition via HPLC .
    • Data : Store at 0–6°C in amber vials to prevent photodegradation .

Q. What spectroscopic techniques are suitable for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and nitro group (asymmetric stretch ~1520 cm1^{-1}) .
  • 1H^1H-NMR : Confirm pyrrole ring protons (δ 6.5–7.5 ppm) and nitrophenyl aromatic protons (δ 8.0–8.5 ppm) .

Advanced Research Questions

Q. How can computational modeling validate non-covalent interactions in this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Map close-contact interactions (e.g., O–H···O hydrogen bonds) using CrystalExplorer .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces .
    • Application : Correlate computational results with X-ray crystallography data to resolve ambiguities in hydrogen bonding .

Q. What strategies address discrepancies in reaction yields during synthesis?

  • Case Study : Compare yields from Suzuki-Miyaura coupling (for nitrophenyl introduction) vs. direct nitration.

  • Data Contradiction : Lower yields (≤50%) in direct nitration due to steric hindrance; optimize using Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions .
    • Resolution : Use statistical design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Q. How can polymorphism affect bioactivity, and how is it characterized?

  • Methodology :

  • DSC/TGA : Identify melting points and thermal stability of polymorphs.
  • PXRD : Compare diffraction patterns to reference databases .
    • Impact : Polymorphs may alter solubility and bioavailability; select forms with optimal dissolution profiles for biological assays .

Q. What mechanistic insights explain unexpected byproducts in the synthesis?

  • Approach :

  • Isotope Labeling : Track 15N^{15}N-labeled intermediates to identify nitration side reactions.
  • Kinetic Studies : Monitor reaction rates under varying conditions to isolate rate-limiting steps .
    • Mitigation : Introduce protecting groups (e.g., tert-butyl esters) for the carboxylic acid to reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.